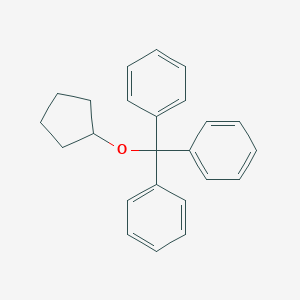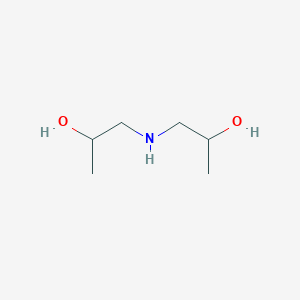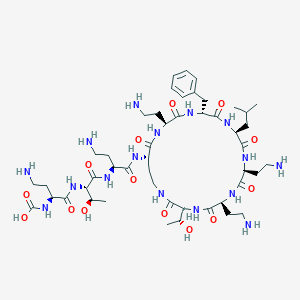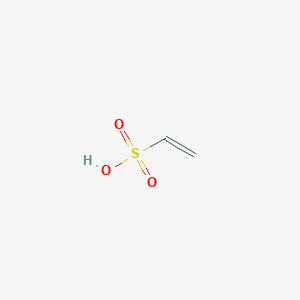
Tetrachlorocatechol
描述
作用机制
四氯邻苯二酚通过几种机制发挥其作用:
酶抑制: 它通过与活性部位结合来抑制脲酶和其他酶.
氧化还原反应: 它参与氧化还原反应,产生活性氧,这些活性氧会损伤细胞成分.
膜破坏: 它可以通过与脂质双层相互作用来破坏细胞膜.
类似化合物:
- 四氯-1,4-苯醌
- 四氯-1,2-苯醌
- 四氟-1,4-苯醌
- 4,5-二氯邻苯二酚
比较: 四氯邻苯二酚因其高度氯化而独一无二,这赋予了它独特的化学性质,如反应性和毒性增强。 与其他氯化邻苯二酚相比,它作为酶抑制剂更有效,并且在工业应用中具有更高的潜力 .
生化分析
Biochemical Properties
Its conjugate base functions as a ligand for transition metals .
Cellular Effects
The toxicity of Tetrachlorocatechol has been evaluated in studies involving common carp, Cyprinus carpio . The mean opercular movement in the fish increased significantly with the increasing dose and time of exposure to this compound, indicating acute respiratory distress .
Molecular Mechanism
It is known that its conjugate base functions as a ligand for transition metals . This suggests that it may interact with metal-containing enzymes or proteins within the cell.
Temporal Effects in Laboratory Settings
It is known that the toxicity of this compound to common carp increases with the dose and time of exposure .
Dosage Effects in Animal Models
In studies involving common carp, the mortality rate showed a significant relationship at different exposure times (24, 48, 72, and 96 hours) in different treatments of this compound .
Metabolic Pathways
It is known that this compound results from the degradation of the pesticide pentachlorophenol .
Transport and Distribution
Given its biochemical properties, it may be transported within the cell via its interaction with transition metals .
Subcellular Localization
Given its biochemical properties, it may localize to areas of the cell where transition metals are present .
准备方法
合成路线和反应条件: 四氯邻苯二酚可以通过邻苯二酚的氯化合成。该反应涉及在铁(III)氯化物等催化剂存在下使用氯气。 反应通常在室温下进行,导致苯环上的氢原子被氯原子取代 。
工业生产方法: 四氯邻苯二酚的工业生产通常涉及相同的氯化工艺,但规模更大。严格控制反应条件,以确保产品的高产率和纯度。 然后通过结晶或蒸馏对化合物进行纯化 。
化学反应分析
反应类型: 四氯邻苯二酚会发生各种化学反应,包括:
氧化: 它可以被氧化形成四氯-1,2-苯醌.
还原: 还原反应可以将其转化回邻苯二酚衍生物。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 氢氧化钠,氨.
主要产物:
氧化: 四氯-1,2-苯醌。
还原: 邻苯二酚衍生物。
取代: 根据所用试剂的不同,各种取代的邻苯二酚.
科学研究应用
四氯邻苯二酚在科学研究中有几个应用:
化学: 它被用作复杂有机分子合成的前体以及配位化学中的配体.
生物学: 它被研究其对各种生物系统的影响,包括其作为脲酶抑制剂的作用.
医药: 正在对其潜在的治疗应用进行研究,特别是在抑制酶方面.
工业: 它用于生产杀虫剂和其他工业化学品.
相似化合物的比较
- Tetrachloro-1,4-benzoquinone
- Tetrachloro-1,2-benzoquinone
- Tetrafluoro-1,4-benzoquinone
- 4,5-Dichlorocatechol
Comparison: Tetrachlorocatechol is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and toxicity. Compared to other chlorinated catechols, it is more effective as an enzyme inhibitor and has a higher potential for industrial applications .
属性
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMVWQICIXSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022151 | |
| Record name | Tetrachlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-55-6 | |
| Record name | Tetrachlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrachlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRACHLOROCATECHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrachlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrachlorocatechol?
A1: this compound has the molecular formula C6H2Cl4O2 and a molecular weight of 245.88 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize TCC. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] Provides information on the structure and bonding environment of hydrogen and carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: [] Helps identify functional groups present in TCC based on their characteristic vibrational frequencies.
- Mass Spectrometry (MS): [, ] Used to determine the molecular weight and fragmentation pattern of TCC, aiding in its identification and characterization.
Q3: How does this compound behave in the environment?
A3: TCC is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in various environmental compartments. Studies have investigated its:
- Release from Contaminated Sediments: Research has shown that TCC binds to particulate matter in sediments, impacting its release and bioavailability. []
- Degradation by Microorganisms: Certain bacterial strains, such as Pseudomonas chlororaphis RW71, can mineralize TCC, breaking it down into less harmful substances. [, ]
- Transformation by Manganese Dioxide: Abiotic degradation of TCC by manganese dioxide has been studied, revealing the formation of various products, including tetrachloro-1,4-hydroquinone, tetrachlorohydroquinone, and dimeric products. [, ]
- Degradation by Pulsed Corona Discharge Plasma: This novel approach has shown promising results in degrading PCP in soil, with TCC identified as one of the intermediate products. []
Q4: What are the environmental concerns associated with this compound?
A4: TCC raises concerns due to its:
- Toxicity: It exhibits toxicity towards various organisms, including bacteria and fish. [, , ]
- Persistence: Its resistance to degradation contributes to its long-term presence in the environment. [, ]
- Bioaccumulation: TCC can accumulate in organisms, potentially leading to adverse effects. []
Q5: How does this compound react with other chemical species?
A5: TCC exhibits diverse reactivity, including:
- Complex Formation with Metals: It readily forms complexes with various metal ions, such as copper, iron, and vanadium. [, , , , , , ]
- Oxidation Reactions: TCC can undergo oxidation by different agents, including enzymes like catechol oxidase. [, , ]
- Nucleophilic Reactions: It can react with nucleophiles, such as pyridine, leading to the formation of pyridinium-catecholate salts. []
Q6: What are the potential applications of this compound?
A6: Despite its environmental concerns, TCC and its derivatives find applications in:
- Biomimetic Chemistry: TCC serves as a ligand in metal complexes that mimic the active sites of enzymes like catechol dioxygenases, providing insights into their catalytic mechanisms. [, , , ]
- Material Science: Metal complexes incorporating TCC have been explored for their potential in electrochromic devices and nonlinear optical materials. [, ]
- Catalysis: Manganese-catecholate complexes, including those derived from TCC, have shown catalytic activity in the reduction of dioxygen to hydrogen peroxide. []
Q7: What is known about the toxicity of this compound?
A7: Studies highlight that:
- Acute Toxicity: TCC exhibits acute toxicity in various organisms, with increasing chlorination generally leading to higher toxicity. [, ]
- Membrane Toxicity: Research suggests that TCC's toxicity may be related to its interaction with cell membranes, potentially causing narcosis or uncoupling of oxidative phosphorylation. []
- Synergistic Toxicity with Sodium Azide: TCC in combination with sodium azide demonstrates a synergistic cytotoxic effect on Escherichia coli, likely due to the formation of reactive oxygen species. [, ]
Q8: How is this compound analyzed in environmental and biological samples?
A8: Various analytical techniques are employed for TCC analysis, including:
- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS) for sensitive and selective detection of TCC in complex matrices. [, , , ]
- Liquid Chromatography (LC): Also frequently coupled with MS/MS for improved selectivity and sensitivity in analyzing TCC and its metabolites. [, ]
- Solid Phase Extraction (SPE): Commonly used for sample preparation to extract and concentrate TCC from aqueous matrices prior to analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


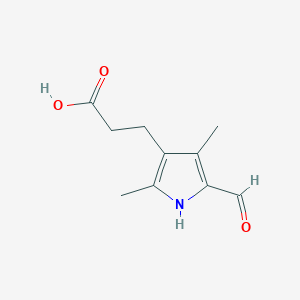

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)

